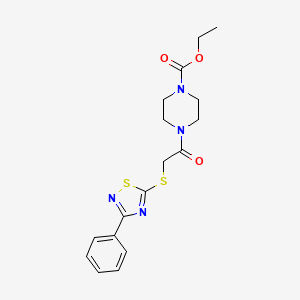

Ethyl 4-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetyl)piperazine-1-carboxylate

Description

Ethyl 4-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetyl)piperazine-1-carboxylate is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Properties

IUPAC Name |

ethyl 4-[2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O3S2/c1-2-24-17(23)21-10-8-20(9-11-21)14(22)12-25-16-18-15(19-26-16)13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USGWPRCSADVDIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC(=NS2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetyl)piperazine-1-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of 3-phenyl-1,2,4-thiadiazole-5-thiol, which is then reacted with ethyl 4-(2-bromoacetyl)piperazine-1-carboxylate under basic conditions to form the desired compound. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: The compound can be reduced to form corresponding thiols or amines.

Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid, and the piperazine ring can undergo N-alkylation or N-acylation reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Hydrolysis can be carried out using aqueous acid or base, while N-alkylation can be achieved using alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

Synthesis Overview

The synthesis of Ethyl 4-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetyl)piperazine-1-carboxylate typically involves:

- Preparation of 3-phenyl-1,2,4-thiadiazole-5-thiol.

- Reaction with ethyl 4-(2-bromoacetyl)piperazine-1-carboxylate under basic conditions (e.g., potassium carbonate).

- Use of solvents like dichloromethane or tetrahydrofuran to facilitate the reaction.

Chemistry

Ethyl 4-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetyl)piperazine-1-carboxylate serves as a building block for synthesizing more complex molecules and as a reagent in various organic transformations. Its unique structure allows for diverse chemical modifications.

Biology

This compound has demonstrated notable biological activities:

Antimicrobial Activity

Research indicates that it exhibits significant antimicrobial properties against various bacterial and fungal strains. The mechanism of action is believed to involve the inhibition of enzymes crucial for bacterial cell wall synthesis and DNA replication.

| Microbial Strain | Activity |

|---|---|

| Staphylococcus aureus | Inhibitory |

| Escherichia coli | Moderate activity |

| Candida albicans | Effective antifungal activity |

Anticancer Properties

Studies suggest that thiadiazole derivatives may possess anticancer properties by inducing apoptosis in cancer cells through mechanisms such as caspase activation and cell cycle arrest.

Medicine

Ethyl 4-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetyl)piperazine-1-carboxylate is being investigated for its potential in treating various diseases:

Anti-inflammatory Effects

Research indicates that compounds with similar structures can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Antiviral Properties

Thiadiazole derivatives are being studied for their antiviral effects against several viruses, highlighting the therapeutic potential of this compound.

Industry

The compound can be utilized in developing new materials with specific properties such as polymers and coatings. Its unique chemical structure allows for the design of materials with tailored functionalities.

Similar Compounds

| Compound Name | Biological Activity |

|---|---|

| 3-phenyl-1,2,4-thiadiazole | Antimicrobial |

| 1,3,4-thiadiazole derivatives | Anticancer |

| Indole derivatives | Diverse biological activities |

Uniqueness

Ethyl 4-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetyl)piperazine-1-carboxylate is unique due to its combination of a thiadiazole ring with a piperazine moiety. This structural uniqueness imparts distinct chemical and biological properties that make it a valuable compound for further research and development.

Case Studies

Several studies have highlighted the applications and efficacy of Ethyl 4-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetyl)piperazine-1-carboxylate:

- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited the growth of multiple pathogenic strains.

- Cancer Cell Apoptosis Study : Research indicated that treatment with this compound led to significant apoptosis in various cancer cell lines through the activation of apoptotic pathways.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. For example, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis or DNA replication . The compound may also interact with cellular receptors or signaling pathways to exert its biological effects.

Comparison with Similar Compounds

Similar Compounds

3-phenyl-1,2,4-thiadiazole-5-thiol: A precursor in the synthesis of the target compound, known for its antimicrobial properties.

1,3,4-thiadiazole derivatives: A broad class of compounds with diverse biological activities, including anticancer and antiviral properties.

Indole derivatives: Compounds with a similar heterocyclic structure, known for their wide range of biological activities.

Uniqueness

Ethyl 4-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetyl)piperazine-1-carboxylate is unique due to its combination of a thiadiazole ring with a piperazine moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

Ethyl 4-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on current research findings.

The compound is synthesized through a multi-step process that typically involves the preparation of the thiadiazole core followed by acylation. A common method includes the reaction of 3-phenyl-1,2,4-thiadiazole-5-thiol with ethyl 4-(2-bromoacetyl)piperazine-1-carboxylate under basic conditions, often utilizing solvents like dichloromethane or tetrahydrofuran.

Chemical Formula : C19H17N3O3S2

Molecular Weight : 399.48 g/mol

Purity : Approximately 95%.

Biological Activities

The biological activity of Ethyl 4-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetyl)piperazine-1-carboxylate has been evaluated in various studies, revealing its potential as an antimicrobial agent and its effects on cancer cells.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against a range of bacterial and fungal strains. The mechanism of action is thought to involve the inhibition of critical enzymes required for bacterial cell wall synthesis and DNA replication .

| Microbial Strain | Activity |

|---|---|

| Staphylococcus aureus | Inhibitory |

| Escherichia coli | Moderate activity |

| Candida albicans | Effective antifungal activity |

The structure-activity relationship (SAR) studies suggest that the presence of the phenyl group enhances lipophilicity, improving membrane penetration and biological efficacy .

Anticancer Properties

Ethyl 4-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetyl)piperazine-1-carboxylate has also been investigated for its anticancer potential. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines and inhibit cell proliferation. The compound's effectiveness is attributed to its interaction with cellular targets involved in growth regulation and apoptosis pathways .

Case Studies

Several case studies have highlighted the efficacy of thiadiazole derivatives in clinical settings:

- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the antimicrobial activity of various thiadiazole derivatives, including our compound. Results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, particularly effective against Bacillus subtilis and Staphylococcus aureus .

- Anticancer Activity Assessment : Another study focused on evaluating the cytotoxic effects of thiadiazole derivatives on human cancer cell lines. The findings suggested that compounds similar to Ethyl 4-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetyl)piperazine-1-carboxylate exhibited potent anticancer activity by triggering apoptotic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.